ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate

Pyrazolo[3,4-d]pyrimidine Adenosine Receptor Phosphodiesterase

Researchers seeking pyrazolo[3,4-d]pyrimidine scaffolds for SAR campaigns often face limited access to derivatives with modifiable ester handles. Ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate (CAS 877630-51-8) addresses this gap as a versatile heterocyclic building block. - Features a 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine core linked via thioether to an ethyl butanoate moiety, with MW 282.32, XLogP3-AA 1.5, and TPSA 122 Ų. - Supplied as racemate; the ester group serves as a primary diversification point for amide, acid, or alcohol derivative synthesis. - In stock with rapid global shipping; request a quote for custom pack sizes and bulk orders.

Molecular Formula C11H14N4O3S
Molecular Weight 282.32
CAS No. 877630-51-8
Cat. No. B2529109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate
CAS877630-51-8
Molecular FormulaC11H14N4O3S
Molecular Weight282.32
Structural Identifiers
SMILESCCC(C(=O)OCC)SC1=NC2=C(C=NN2)C(=O)N1
InChIInChI=1S/C11H14N4O3S/c1-3-7(10(17)18-4-2)19-11-13-8-6(5-12-15-8)9(16)14-11/h5,7H,3-4H2,1-2H3,(H2,12,13,14,15,16)
InChIKeyDLPLQANUVZWIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate: Structural & Physicochemical Profile


Ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate (CAS 877630-51-8) is a synthetic, heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine class. Its core structure features a 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine scaffold linked via a thioether to an ethyl butanoate moiety. Key computed physicochemical properties include a molecular weight of 282.32 g/mol, an XLogP3-AA of 1.5, and a topological polar surface area of 122 Ų [1]. The compound contains a chiral center at the alpha-carbon of the butanoate side chain, which is typically supplied as a racemate. Authoritative databases such as PubChem confirm its structural identity but contain no bioactivity annotations [1]. This compound is primarily utilized as a synthetic intermediate or as a core scaffold for further derivatization in medicinal chemistry programs, rather than as a standalone bioactive probe.

Ethyl butanoate thioether handle for amide/acid diversification
Racemate supply supports achiral SAR or chiral resolution workflows
Compact scaffold with reported low lipophilicity and high polarity
Consistent high-purity supply for building-block chemistry

Substitution Evidence Gap for Ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate


An extensive search of authoritative primary literature and patent databases yielded no direct, quantitative head-to-head comparisons between ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate and its closest structural analogs. The compound is a member of a well-known class of heterocycles often explored for adenosine receptor antagonism, phosphodiesterase inhibition, and kinase inhibition [1]. However, this specific derivative lacks any published biochemical IC50, Ki, or functional activity data that would allow a meaningful differential assessment. Consequently, claims about the superiority or interchangeability of this compound relative to its analogs cannot be substantiated by the current scientific record. Without quantitative comparator data, any assertion of functional equivalence or divergence would be speculative. This evidence gap must be the foremost consideration for scientific selection and procurement, as generic substitution in the absence of data carries inherent risk [1].

Bioactivity data gap
No target engagement or functional data exist; may limit benchmarking against known adenosine A1 or PDE9 inhibitors. Selection as a bioactive probe may not be supported.
In vivo PK uncertainty
Absence of ADME/PK data may prevent reliable dose-model interpretation. Animal study design may require extensive PK characterization.
Ester functional group mismatch
If ester diversification is not needed, simpler C6-methylthio analogs provide equivalent core scaffold with greater precedent; ester may not transfer synthetic utility automatically.

Comparator-Based Evidence for Ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate


Target Engagement Data Unavailable

No direct or indirect quantitative biochemical assay data (e.g., IC50, Ki, EC50) for ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate could be located in primary research papers or patents indexed in major scientific databases up to the knowledge cutoff [1]. While in-class compounds such as 2'-(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-ylthio)-N-ethyl-ethanamide exhibit potent A1 adenosine receptor antagonism (Ki = 12.1 nM) [1], no comparable data exist for the target compound to support any claim of similar or differentiated biological activity. This absence of evidence constitutes a critical knowledge gap for any scientific selection process where biological function is a key criterion.

Target Engagement
Data to verify
Target: No data A1 antag. Ki 12.1 nM Diff: Not calculable
No biological benchmarking possible; synthetic use only.
Radioligand binding (rat cortical membranes).
Pyrazolo[3,4-d]pyrimidine Adenosine Receptor Phosphodiesterase

In Vivo Pharmacokinetic & Efficacy Data Gap

A thorough literature search identified no published in vivo pharmacokinetic, pharmacodynamic, or toxicological studies for ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate. While related pyrazolo[3,4-d]pyrimidine analogs, such as the PDE9 inhibitor BAY 73-6691 [1], have demonstrated oral bioavailability and brain penetration, these data cannot be extrapolated to the target compound due to significant structural differences, particularly the absence of the 1-aryl substituent which is critical for target engagement in known bioactive analogs. The lack of ADME/PK data represents a major gap, making it impossible to scientifically justify its selection for in vivo studies over more well-characterized in-class alternatives.

In Vivo ADME/PK
Data to verify
Target: No PK data PDE9 inhibitor reported oral, brain penetrant Extrapolation not supported
In vivo model fit unsupported; requires full PK characterization.
Rodent PK data not available.
Pharmacokinetics Drug Metabolism In Vivo Pharmacology

Physicochemical Properties Comparison

The only quantifiable differentiation available for this compound is its computed physicochemical profile. The target compound has a molecular weight of 282.32 g/mol and an XLogP3-AA of 1.5, which falls within favorable ranges for lead-likeness [1]. In contrast, the potent adenosine A1 receptor antagonist 2'-(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-ylthio)-N-ethyl-ethanamide has a molecular weight of 341.4 g/mol and a higher lipophilicity due to the 1-phenyl substituent [1]. This suggests that the target compound may offer a more compact and less lipophilic starting point for lead optimization, with potential advantages for solubility and metabolic stability. However, this is a structural inference only, unsupported by experimental solubility or metabolic stability data.

Physicochemical Profile
Class-level inference
ΔMW −59 g/mol
ΔLogP ≈ −1
TPSA higher
May support lead-like optimization; experimental solubility not determined.
Computed properties; verify experimentally.
Physicochemical Properties Drug-likeness Medicinal Chemistry

Synthetic Accessibility & Purity Profile

Vendor listings (from sources excluded from citation but broadly indicative) suggest that this compound is commercially available at purities typically exceeding 95% as determined by HPLC or NMR. This places it in the same category as widely used pyrazolo[3,4-d]pyrimidine building blocks such as 6-(methylthio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide [1]. The presence of the butanoate ester side chain introduces a versatile handle for further derivatization via hydrolysis or amidation, which is absent in simpler methylthio analogs. This differential synthetic utility is a valid procurement rationale for library synthesis or structure-activity relationship (SAR) exploration when the ester moiety is specifically required.

Synthetic Utility
Class-level inference
Target: ester handle (amide/acid) Methylthio analog: no ester Functional non-equivalence
Ester requirement creates functional non-substitutability.
Vendor purity reports; confirm in-house.
Synthesis Purity Building Block

Application Scenarios for Ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate


Adenosine/PDE Inhibitor Lead Optimization Scaffold

The compound's core structure is analogous to the privileged pyrazolo[3,4-d]pyrimidine scaffold found in potent adenosine A1 and PDE9 inhibitors [1]. Its lower molecular weight and lipophilicity compared to highly active 1-phenyl analogs suggest utility as a minimalist starting point for SAR campaigns aimed at identifying novel chemotypes with improved physicochemical properties, provided that synthetic elaboration yields measurable biological activity [1].

Ester-Functionalized Building Block for Library Synthesis

The unique ethyl butanoate thioether side chain is a key differentiator from simpler methylthio analogs [1]. This makes the compound ideally suited as a core intermediate in the synthesis of amide, acid, or alcohol derivatives for combinatorial chemistry libraries, where the ester group is the intended point of diversification [1].

Physicochemical Probe for Solubility & Permeability

With a computed XLogP3-AA of 1.5 and a TPSA of 122 Ų, this compound sits in a favorable drug-like property space [1]. It may serve as a control or calibration standard in analytical chemistry and physicochemical profiling assays that benchmark the behavior of pyrazolo[3,4-d]pyrimidine series, although its actual solubility and permeability have not been experimentally determined [1].

Application
Selection Property
Validation Focus
Adenosine/PDE inhibitor lead optimization scaffold
Scaffold compactness & polarity
SAR-driven target engagement profiling
Ester-functionalized building block for library synthesis
Ester handle for diversification
Synthetic compatibility & purity check
Physicochemical probe for solubility & permeability
Computed drug-like properties
Experimental solubility & permeability assays
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